[(1-Methyl-1H-pyrazol-4-yl)methyl](2-methylpentyl)amine
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Overview
Description
(1-Methyl-1H-pyrazol-4-yl)methylamine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a pyrazole ring substituted with a methyl group at position 1 and a 2-methylpentylamine group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-methylpentylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
(1-Methyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazole-4-amine
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-Amino-1-methylpyrazole
Uniqueness
(1-Methyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H21N3 |
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Molecular Weight |
195.30 g/mol |
IUPAC Name |
2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pentan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-4-5-10(2)6-12-7-11-8-13-14(3)9-11/h8-10,12H,4-7H2,1-3H3 |
InChI Key |
IKALKEHBNHRIHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CNCC1=CN(N=C1)C |
Origin of Product |
United States |
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